Cas no 1267669-89-5 (3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid)
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-fluorophenyl)-2,2-diMethylpropanoic acid
- 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid
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- Inchi: 1S/C11H13FO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14)
- InChI Key: TXNCWQHEDGNFOG-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C)(C)CC1=CC=CC(F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F213601-100mg |
3-(3-fluorophenyl)-2,2-dimethylpropanoicacid |
1267669-89-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F213601-500mg |
3-(3-fluorophenyl)-2,2-dimethylpropanoicacid |
1267669-89-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | F213601-1g |
3-(3-fluorophenyl)-2,2-dimethylpropanoicacid |
1267669-89-5 | 1g |
$ 570.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343696-250mg |
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 98% | 250mg |
¥2902.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343696-1g |
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 98% | 1g |
¥6703.00 | 2024-08-09 | |
| Enamine | EN300-1218157-0.05g |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 0.05g |
$827.0 | 2023-07-10 | ||
| Enamine | EN300-1218157-0.1g |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 0.1g |
$867.0 | 2023-07-10 | ||
| Enamine | EN300-1218157-0.25g |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 0.25g |
$906.0 | 2023-07-10 | ||
| Enamine | EN300-1218157-0.5g |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 0.5g |
$946.0 | 2023-07-10 | ||
| Enamine | EN300-1218157-1.0g |
3-(3-fluorophenyl)-2,2-dimethylpropanoic acid |
1267669-89-5 | 1.0g |
$986.0 | 2023-07-10 |
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid
Introduction to 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid (CAS No. 1267669-89-5)
3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1267669-89-5, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its 3-fluorophenyl substituent and a branched alkyl side chain, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid consists of a benzene ring substituted with a fluorine atom at the para position relative to the carboxylic acid group. The presence of the fluorine atom introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. Additionally, the 2,2-dimethylpropanoic acid moiety contributes to steric hindrance and lipophilicity, influencing its solubility and metabolic stability. These structural features are critical in designing molecules with enhanced pharmacokinetic profiles and improved target engagement.
In recent years, fluorinated aromatic compounds have been extensively studied due to their broad spectrum of biological activities and potential applications in drug discovery. The fluorophenyl group, in particular, has been shown to enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. For instance, studies have demonstrated that fluorine substitution at specific positions in aromatic rings can significantly alter enzyme kinetics and receptor interactions. This has led to the development of fluorinated analogs of existing drugs as well as entirely new therapeutic entities.
One of the most compelling aspects of 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid is its utility as a building block in organic synthesis. The carboxylic acid functionality allows for further derivatization through esterification, amidation, or coupling reactions with other pharmacophores. This flexibility makes it a valuable intermediate in constructing complex molecules with tailored biological properties. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes and receptors implicated in human diseases.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of new drug candidates incorporating fluorinated aromatic motifs. 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid has been employed in virtual screening campaigns to identify potential hits against targets such as kinases, proteases, and ion channels. The combination of experimental synthesis with computational modeling has enabled medicinal chemists to optimize lead structures more efficiently than ever before.
The pharmaceutical industry has shown particular interest in fluorinated carboxylic acids due to their role in modulating drug-likeness parameters. The fluorine atom imparts unique electronic properties that can fine-tune interactions with biological targets, while the dimethylpropanoic acid moiety enhances solubility and membrane permeability. These attributes are essential for developing drugs that exhibit favorable pharmacokinetic profiles. Several preclinical studies have highlighted the potential of derivatives of 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid as candidates for treating conditions such as cancer, inflammation, and neurological disorders.
In conclusion, 3-(3-Fluorophenyl)-2,2-dimethylpropanoic acid (CAS No. 1267669-89-5) represents a promising scaffold for medicinal chemistry applications. Its unique structural features—combining a fluorophenyl group with a branched alkyl side chain—make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new therapeutic opportunities, compounds like this will play an increasingly pivotal role in shaping the future of pharmaceutical innovation.
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